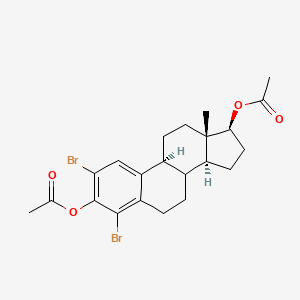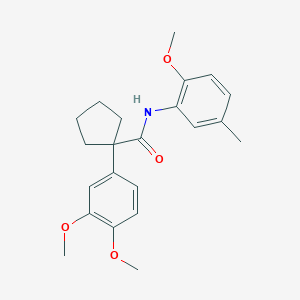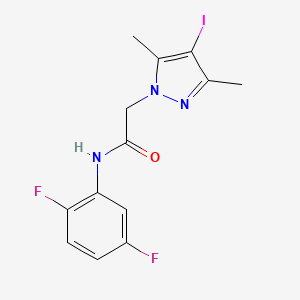
(8xi,17beta)-2,4-Dibromoestra-1,3,5(10)-triene-3,17-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is a complex organic molecule It belongs to the class of cyclopenta[a]phenanthrene derivatives, characterized by a polycyclic structure with multiple rings and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substituting agents: Including various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like hydroxyl or amino groups .
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, it may be used to study the interactions of polycyclic compounds with biological macromolecules, providing insights into their behavior and potential therapeutic applications .
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new drugs targeting specific pathways or receptors in the body .
Industry
In the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism by which (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to changes in cellular processes and signaling pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives and polycyclic aromatic hydrocarbons. These compounds share structural similarities but may differ in their functional groups and reactivity .
Uniqueness
What sets (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties .
属性
分子式 |
C22H26Br2O4 |
|---|---|
分子量 |
514.2 g/mol |
IUPAC 名称 |
[(9S,13S,14S,17S)-3-acetyloxy-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H26Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h10,13-14,17,19H,4-9H2,1-3H3/t13-,14?,17-,19-,22-/m0/s1 |
InChI 键 |
ZFBOQXLSMVXWTQ-MEEYYSAXSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CCC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
规范 SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide](/img/structure/B11068921.png)
![ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate](/img/structure/B11068926.png)

![N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068934.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11068938.png)
![N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11068940.png)
![(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione](/img/structure/B11068941.png)
![ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11068957.png)

![1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11068969.png)
![4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B11068978.png)
![1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11068979.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,5-dione](/img/structure/B11068982.png)
![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11068983.png)
